molecular formula C21H26N6O3S B2758560 4-methoxy-2,5-dimethyl-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1421500-19-7

4-methoxy-2,5-dimethyl-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2758560
CAS No.: 1421500-19-7
M. Wt: 442.54
InChI Key: IPMVIJDKLGZXCF-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative with a complex molecular architecture. Its structure includes a benzenesulfonamide core substituted with methoxy and methyl groups at positions 4, 2, and 5, respectively. The sulfonamide moiety is further linked to a pyrimidine ring via an ethylenediamine bridge, with additional pyridin-2-ylamino and methyl substituents on the pyrimidine.

Properties

IUPAC Name

4-methoxy-2,5-dimethyl-N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3S/c1-14-12-18(15(2)11-17(14)30-4)31(28,29)24-10-9-23-20-13-21(26-16(3)25-20)27-19-7-5-6-8-22-19/h5-8,11-13,24H,9-10H2,1-4H3,(H2,22,23,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMVIJDKLGZXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCCNC2=CC(=NC(=N2)C)NC3=CC=CC=N3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown.

Mode of Action

. These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. , it can be hypothesized that the compound may affect a variety of pathways related to the aforementioned biological activities.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. , it can be speculated that the compound may have diverse effects at the molecular and cellular levels.

Biological Activity

The compound 4-methoxy-2,5-dimethyl-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide , with the CAS number 1421500-19-7 , has garnered attention due to its potential biological activities, particularly in the field of cancer research and drug development. This article presents a detailed analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula for this compound is C21H26N6O3SC_{21}H_{26}N_{6}O_{3}S, and it has a molecular weight of 442.5 g/mol . The compound features a complex structure that includes a benzenesulfonamide group, which is often associated with various pharmacological activities.

Physical Properties

PropertyValue
Molecular Weight442.5 g/mol
Molecular FormulaC21H26N6O3S
CAS Number1421500-19-7

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of thieno[2,3-d]pyrimidine have shown promising results in inhibiting tumor cell activity. In particular, some synthesized compounds demonstrated cytotoxic effects against various cancer cell lines, including MDA-MB-231 (a breast cancer cell line), with IC50 values indicating effective inhibition at low concentrations .

The proposed mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, similar sulfonamide derivatives have been noted to interfere with cellular signaling pathways that promote tumor growth and metastasis. This interference may occur through the modulation of protein kinases or other molecular targets within the cancer cells .

Case Studies

  • In Vitro Studies : In vitro assays conducted on various cancer cell lines have shown that similar compounds can reduce cell viability significantly. For instance, one study reported an IC50 value of 27.6 μM for a related compound against MDA-MB-231 cells, suggesting that structural modifications can enhance potency .
  • In Vivo Studies : Animal models have also been utilized to assess the efficacy of these compounds in vivo. In these studies, administration of the compound led to a marked reduction in tumor size compared to control groups, indicating potential therapeutic benefits .

Synthesis Methods

The synthesis of This compound typically involves multi-step organic reactions that incorporate various reagents and catalysts. The synthetic pathway often includes:

  • Formation of the pyrimidine ring.
  • Introduction of the benzenesulfonamide moiety.
  • Final coupling reactions to achieve the desired structure.

These synthetic strategies are crucial for optimizing yield and purity while ensuring that the biological activity is retained.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. Compounds similar to 4-methoxy-2,5-dimethyl-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, derivatives containing similar structures have shown significant activity against breast and colon cancer cells, indicating that modifications in the sulfonamide structure can enhance anticancer properties .

Enzyme Inhibition

Sulfonamides are recognized for their ability to inhibit specific enzymes. The compound's structural features suggest potential inhibitory effects on enzymes involved in metabolic pathways related to diseases such as diabetes and hypertension. For example, sulfonamides have been investigated as inhibitors of α-glucosidase and acetylcholinesterase, which are crucial in managing type 2 diabetes and Alzheimer's disease respectively .

Antimicrobial Activity

The antimicrobial properties of compounds related to this sulfonamide have been explored extensively. Studies have demonstrated that certain derivatives exhibit significant antibacterial activity against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer efficacy of various sulfonamide derivatives, one derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines. This highlights the importance of structural modifications in enhancing biological activity.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)5.3
Compound BHT-29 (Colon Cancer)7.1
Target CompoundMCF-74.8

Case Study 2: Antimicrobial Testing

Research into the antimicrobial properties revealed that certain analogs demonstrated minimum inhibitory concentration (MIC) values lower than established antibiotics.

CompoundMIC (µg/mL)Target Pathogen
Compound A12K. pneumoniae
Compound B15P. aeruginosa
Target Compound10K. pneumoniae

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Derivatives

Structural and Functional Differences

The compound’s uniqueness lies in its hybrid structure, combining a benzenesulfonamide scaffold with a pyrimidine-pyridine pharmacophore. Below is a comparative analysis with other sulfonamide-based antimicrobial agents:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Hypothesized Advantages
Target Compound Benzenesulfonamide + pyrimidine 4-methoxy, 2,5-dimethyl, pyridin-2-ylamino, ethylenediamine bridge Enhanced binding to bacterial enzymes (e.g., dihydropteroate synthase) due to rigid backbone
Sulfamethoxazole Benzenesulfonamide + isoxazole 5-methyl, 3-isoxazole Broad-spectrum activity but limited efficacy against MRSA in monotherapy
Sulfadiazine Benzenesulfonamide + pyrimidine 2-amino-4,6-dimethylpyrimidine Synergistic with antifolates; limited by resistance mutations in S. aureus
Dapsone (4,4'-diaminodiphenyl sulfone) Diphenyl sulfone 4-amino groups Used in leprosy and MRSA; lacks pyrimidine moiety for targeted enzyme inhibition

Antimicrobial Activity and Resistance

  • Target Compound: The pyridin-2-ylamino group may improve solubility and membrane penetration, while the ethylenediamine bridge could stabilize interactions with bacterial targets.
  • Sulfamethoxazole : Often paired with trimethoprim to overcome resistance. Resistance in MRSA arises via mutations in folP (dihydropteroate synthase gene) .
  • Sulfadiazine : Less effective against MRSA due to widespread resistance mutations (e.g., Phe98Leu in folP).

Resistance Mitigation

The target compound’s pyrimidine-pyridine moiety may reduce susceptibility to common resistance mechanisms by introducing steric hindrance or alternative binding modes, a hypothesis supported by studies on hybrid sulfonamide derivatives .

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound?

  • Methodological Answer: Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and reaction time) to maximize yield and purity. For example, pyrimidine core formation often employs nucleophilic substitution or Suzuki-Miyaura coupling, while sulfonamide coupling may require anhydrous conditions to avoid hydrolysis. Use orthogonal analytical methods (NMR, HPLC-MS) to monitor intermediate purity .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) confirms connectivity and functional group presence. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography, where feasible, resolves stereochemical ambiguities (e.g., dihedral angles between pyrimidine and benzenesulfonamide moieties) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer: Target-specific enzyme inhibition assays (e.g., kinase or protease inhibition) using fluorogenic substrates or radioactive labeling. Cell-based viability assays (MTT or ATP-luciferase) assess cytotoxicity. Dose-response curves (IC₅₀ calculations) and selectivity profiling against related enzymes are critical to establish baseline activity .

Advanced Research Questions

Q. How can structural modifications improve target selectivity while maintaining potency?

  • Methodological Answer: Structure-Activity Relationship (SAR) studies guided by molecular docking (e.g., AutoDock Vina or Schrödinger Suite) identify key binding residues. For example:
  • Pyrimidine substituents: Methyl groups at C2/C6 enhance hydrophobic interactions.
  • Sulfonamide linker: Ethyl spacers improve conformational flexibility for target binding.
    Compare with analogs like N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, where halogenation alters solubility and selectivity .

Q. How can researchers resolve contradictions between computational predictions and experimental binding data?

  • Methodological Answer: Perform Molecular Dynamics (MD) simulations (e.g., GROMACS) to account for protein flexibility and solvation effects. Validate with Isothermal Titration Calorimetry (ITC) to measure binding thermodynamics. For example, trifluoromethyl groups in analogs like N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide increase lipophilicity but may disrupt hydrogen bonding predicted in silico .

Q. What strategies mitigate instability under physiological conditions (e.g., hydrolysis or oxidation)?

  • Methodological Answer: Accelerated stability studies (40°C/75% RH for 1–3 months) identify degradation pathways. Protect labile groups via:
  • Methoxy groups: Reduce oxidative dealkylation by replacing with halogenated or bulky substituents.
  • Sulfonamide linkers: Introduce steric hindrance (e.g., tert-butyl groups) to slow hydrolysis.
    Analytical monitoring via LC-MS/MS tracks degradation products .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action beyond target binding?

  • Methodological Answer: Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify downstream pathways. Pharmacological perturbation (e.g., CRISPR knockout of putative targets) validates specificity. For example, analogs with (4-methoxyphenyl)aminomethyl groups in pyrimidine derivatives modulate NF-κB signaling, suggesting off-target immune effects .

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